Ethanesulfonothioic acid
Overview
Description
Ethanesulfonothioic acid is an organic compound characterized by the presence of both sulfonic acid and thio functional groups Its chemical formula is C2H6O2S2
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonothioic acid can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with hydrogen sulfide in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{SO}_2\text{Cl} + \text{H}_2\text{S} \rightarrow \text{CH}_3\text{CH}_2\text{SO}_2\text{SH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactions. These methods ensure higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonothioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: Reduction reactions can convert it to ethanethiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions.
Major Products:
Oxidation: Ethanesulfonic acid.
Reduction: Ethanethiol.
Substitution: Various substituted ethanesulfonothioic derivatives.
Scientific Research Applications
Ethanesulfonothioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethanesulfonothioic acid involves its interaction with molecular targets, such as enzymes and proteins. The sulfonothioic group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparison with Similar Compounds
Ethanesulfonic acid: Lacks the thio group, making it less reactive in certain chemical reactions.
Ethanethiol: Contains a thiol group instead of a sulfonothioic group, leading to different reactivity and applications.
2-Aminoethanethiosulfonic acid: Contains an amino group, which imparts additional reactivity and potential biological activity.
Uniqueness: Ethanesulfonothioic acid is unique due to the presence of both sulfonic acid and thio functional groups This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs
Properties
IUPAC Name |
ethyl-hydroxy-oxo-sulfanylidene-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S2/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEAHEKEZRNPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=S)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425992 | |
Record name | Ethanesulfonothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51554-68-8 | |
Record name | Ethanesulfonothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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